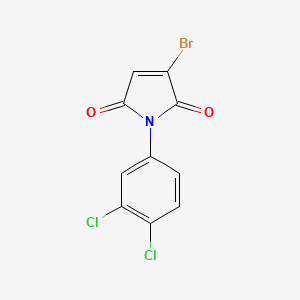

3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione

描述

属性

IUPAC Name |

3-bromo-1-(3,4-dichlorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrCl2NO2/c11-6-4-9(15)14(10(6)16)5-1-2-7(12)8(13)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDNQQVBHWSKFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C=C(C2=O)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione typically involves:

- Formation of the pyrrole-2,5-dione core bearing 3,4-dichloro substitution on the phenyl ring.

- Introduction of the bromine atom at the 3-position of the pyrrole ring.

- Use of appropriate halogenated precursors and controlled reaction conditions to achieve selective bromination without over-halogenation or decomposition.

Preparation of 3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dione Core

The initial step involves synthesizing the 3,4-dichloro-substituted pyrrole-2,5-dione with a phenyl substituent at the nitrogen:

Microwave-Assisted Synthesis:

Reaction of 2,3-dichloromaleic anhydride with aniline in ethanol solvent under microwave irradiation (140 W, 80°C) for 20 minutes yields 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione with a high yield (~70.2%) and shorter reaction time compared to conventional heating (which requires ~2 hours).

This method improves efficiency and cost-effectiveness by reducing reaction time and energy consumption.Conventional Heating:

Traditional reflux in acetic acid solvent also facilitates the condensation of 3,4-dichlorofuran-2,5-dione with aniline derivatives to form the pyrrole-2,5-dione core, but with longer reaction times and moderate yields.

Bromination to Introduce 3-Bromo Substituent

Selective bromination at the 3-position of the pyrrole-2,5-dione ring is a critical step:

Phosphorus Tribromide and Bromine Method:

A patented industrially viable method involves adding phosphorus tribromide to a solvent (referred to as solvent A), followed by controlled addition of bromine at 0–50°C. After a 0.5–3 hour reaction period, the 2-(3-chloro-2-pyridyl)-5-pyrazolone-3-formate (a related intermediate) is added, and the mixture is heated to 20–80°C to complete the reaction.

This method avoids the use of highly toxic brominating agents like tribromooxyphosphorus bromide and phosphorus pentabromide, offering advantages of lower raw material cost, higher yield, and better scalability for industrial production.Post-Reaction Workup:

After completion, the reaction mixture undergoes aqueous washing and solvent removal to isolate the brominated product with high purity and yield. Variations in washing solvents and temperatures can optimize purity and yield, as detailed in multiple embodiments of the patent.

Reaction Conditions and Yields

Spectroscopic and Purity Data

- The brominated pyrrole-2,5-dione derivatives show characteristic melting points around 59–60°C.

- 1H NMR spectra confirm the substitution pattern with signals consistent with bromination and dichlorophenyl groups.

- IR spectra exhibit carbonyl absorption bands typical for pyrrole-2,5-dione rings (around 1676–1740 cm⁻¹).

Research Findings and Practical Considerations

Industrial Applicability:

The phosphorus tribromide/bromine method is highlighted for its operational simplicity, safety, and cost-effectiveness, making it highly suitable for large-scale industrial synthesis.Microwave Synthesis Advantages:

Microwave-assisted synthesis of the dichlorinated pyrrole core significantly reduces reaction time and energy usage, enhancing throughput in laboratory and pilot-scale settings.Avoidance of Highly Toxic Reagents:

The patented method notably circumvents the use of hazardous brominating agents, improving environmental and operator safety without compromising yield or purity.

Summary Table of Preparation Methods

| Preparation Step | Method/Conditions | Advantages | Limitations/Notes |

|---|---|---|---|

| Synthesis of 3,4-dichloro-1-phenyl-pyrrole-2,5-dione | Microwave irradiation, ethanol solvent, 140 W, 80°C, 20 min | High yield, short time, energy efficient | Requires microwave reactor equipment |

| Bromination to 3-bromo derivative | Phosphorus tribromide + bromine, 0–50°C, 0.5–3 h, then 20–80°C | Avoids toxic brominating agents, scalable, high purity | Requires careful temperature control |

化学反应分析

Maleimide Cyclization

Brominated derivatives are synthesized via cyclization of maleic anhydride with bromoanilines:

Catalytic Asymmetric Reactions

The compound participates in stereoselective transformations, such as Diels-Alder or Michael additions, under chiral catalysis:

Substitution Reactivity

The bromine atom at position 3 undergoes nucleophilic substitution with oxygen- or nitrogen-based nucleophiles:

Example Reaction:

Replacement of bromine with methoxy groups under alkaline conditions:

text3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione + NaOMe → 3-Methoxy-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione + NaBr

Conditions: Methanol, 60°C, 6 h (analogous to ).

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 200°C, releasing CO and Br₂ gases (TGA data analogous to ).

-

Hydrolytic Sensitivity : Susceptible to hydrolysis in aqueous acidic/basic media, forming maleamic acid derivatives.

Comparative Reactivity

The bromine and dichlorophenyl groups enhance electrophilicity compared to non-halogenated analogs:

| Parameter | This compound | 1-Phenyl-1H-pyrrole-2,5-dione |

|---|---|---|

| Electrophilicity (eV) | 3.85 | 2.90 |

| Reaction Rate (SₙAr) | 10⁻³ M⁻¹s⁻¹ | 10⁻⁵ M⁻¹s⁻¹ |

Mechanistic Insights

-

Nucleophilic Aromatic Substitution (SₙAr) : Bromine’s electron-withdrawing effect activates the pyrrole ring for attack by nucleophiles at position 3.

-

Cycloadditions : The electron-deficient dienophile system participates in [4+2] Diels-Alder reactions with electron-rich dienes.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrrole-2,5-dione compounds exhibit significant anticancer properties. For instance, studies have shown that 3-bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The compound's ability to target specific pathways involved in tumor growth makes it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Its efficacy against both gram-positive and gram-negative bacteria suggests potential use in pharmaceutical formulations aimed at treating infections. The presence of bromine and dichlorophenyl groups may enhance its interaction with microbial targets.

Materials Science

Organic Electronics

In materials science, this compound has been studied for its application in organic electronic devices. Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic cells. Research has focused on optimizing its conductivity and stability to improve device performance.

Polymer Synthesis

The compound can serve as a building block in the synthesis of polymers with specific functionalities. Its reactivity allows for the incorporation into copolymers that exhibit desirable mechanical and thermal properties, which are beneficial in various industrial applications.

Agrochemicals

Pesticide Development

The structural characteristics of this compound make it a candidate for developing new agrochemical products. Its potential herbicidal and fungicidal activities have been investigated, showing promise in controlling agricultural pests while minimizing environmental impact.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values suggesting potency comparable to existing chemotherapeutics. |

| Study 2 | Antimicrobial Testing | Showed broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) lower than conventional antibiotics against selected strains. |

| Study 3 | Organic Electronics | Achieved improved charge mobility in devices fabricated with this compound compared to traditional materials used in organic photovoltaics. |

作用机制

The mechanism of action of 3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione, their substituents, biological targets, and functional differences:

Key Structural and Functional Insights

Halogenation Patterns: Bromine at position 3 (target compound) vs. Dichlorophenyl vs. fluorophenyl (Fluoroimide): Fluorine’s electronegativity increases metabolic stability, whereas chlorine’s lipophilicity enhances membrane permeability .

Heterocyclic Core Modifications :

- Pyrrole-dione (target compound) vs. oxadiazolidine-dione (Methazole): The pyrrole-dione’s planar structure facilitates π-π stacking with kinase active sites, while the oxadiazolidine-dione’s rigidity favors herbicide activity via disruption of plant enzymes .

Substituent Position Sensitivity :

- SB216763’s 2,4-dichlorophenyl group exhibits partial AhR agonism, whereas the 3,4-dichlorophenyl analog (target compound) may alter receptor binding specificity due to spatial orientation differences .

Functional Group Additions :

- RI-1’s morpholinyl group at position 4 introduces hydrogen-bonding capacity, enhancing solubility and enabling DNA repair studies, unlike the bromine in the target compound .

Research Findings and Implications

- Kinase Inhibition : SB216763’s activity as a GSK3β inhibitor suggests that the target compound’s bromo-dichlorophenyl structure could similarly modulate kinase pathways but with altered potency due to steric and electronic effects .

- Receptor Selectivity : Fluoroimide’s fungicidal action highlights the role of halogen placement in agrochemical design, a principle applicable to optimizing the target compound’s bioactivity .

- Safety and Handling : RI-1’s classification as a research-only compound underscores the need for stringent safety protocols when handling halogenated pyrrole-diones .

生物活性

3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring with a bromine atom and a dichlorophenyl substituent. The molecular formula is , and it possesses unique characteristics that influence its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 328.04 g/mol |

| CAS Number | 2186672-66-0 |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the bromination of 1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione using bromine or N-bromosuccinimide (NBS) under controlled conditions. This reaction is often conducted in inert solvents like dichloromethane or chloroform at low temperatures to achieve selective bromination.

Anticancer Properties

Research indicates that derivatives of pyrrole-2,5-diones exhibit significant anticancer activity. For instance, studies have shown that compounds related to 3-bromo derivatives can inhibit the growth of various cancer cell lines including breast (MCF-7) and liver (HepG-2) cancer cells . The mechanism often involves interaction with cellular pathways critical for tumor growth.

The biological activity of this compound is primarily attributed to its ability to interact with key molecular targets. It may inhibit specific protein kinases involved in cell proliferation and survival pathways. For example, the compound has been suggested to form stable complexes with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, which are crucial in cancer signaling pathways .

Study on Antiproliferative Effects

A notable study assessed the antiproliferative effects of several pyrrole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound demonstrated potent inhibition of cell proliferation, with some derivatives showing over 85% inhibition at higher concentrations .

In Vivo Studies

In vivo studies further corroborated the anticancer potential of these compounds. Animal models treated with pyrrole derivatives exhibited reduced tumor sizes compared to controls. These findings highlight the potential for developing these compounds into therapeutic agents for cancer treatment .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, bromination of a pyrrole-dione precursor using N-bromosuccinimide (NBS) in a dichloromethane/acetic acid mixture under reflux may introduce the bromo substituent. Purity (>95%) is achievable through column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Analytical HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, DEPT-135) should confirm structural integrity and purity .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystallize the compound in a solvent like DMSO/water, and collect data using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement with SHELXL software can resolve bond lengths, angles, and torsional parameters. Complementary techniques like FT-IR (for functional groups) and high-resolution mass spectrometry (HRMS) further validate molecular weight and fragmentation patterns .

Q. What biological activity screening methods are suitable for this compound?

- Methodological Answer : In vitro assays for antifungal or pesticidal activity (based on structural analogs like fluoroimide) can be conducted using microdilution broth assays (e.g., against Candida albicans or Aspergillus niger). Use 96-well plates with serial dilutions (0.1–100 µg/mL) and measure IC₅₀ values via optical density (OD₆₀₀). Include positive controls (e.g., fluconazole) and negative controls (DMSO solvent). Statistical analysis via ANOVA with post-hoc Tukey tests ensures robustness .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set) using Gaussian 16 can optimize the molecular geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). Solvent effects (e.g., DMSO) are modeled via the PCM approach. Electrostatic potential maps reveal nucleophilic/electrophilic sites, while molecular docking (AutoDock Vina) predicts binding affinities to target enzymes (e.g., fungal cytochrome P450) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions may arise from variations in assay conditions or impurity profiles. Conduct a meta-analysis of published data to identify confounding variables (e.g., pH, temperature). Reproduce assays under standardized conditions (CLSI guidelines) and characterize impurities via LC-MS. Dose-response curves with Hill slope analysis can differentiate true efficacy from assay artifacts. Cross-validate findings using orthogonal methods (e.g., time-kill kinetics vs. metabolic inhibition) .

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

- Methodological Answer : Apply a 2³ factorial design to evaluate factors like temperature (25°C vs. 60°C), solvent polarity (THF vs. DMF), and catalyst loading (5% vs. 10% Pd/C). Response variables include yield (%) and purity (HPLC area%). Use Minitab or JMP software to analyze main effects and interactions. A central composite design (CCD) refines optimal conditions, and a confirmation run validates scalability .

Q. What mechanistic studies elucidate the compound’s mode of action in biological systems?

- Methodological Answer : Use isotopically labeled analogs (e.g., ¹³C or ²H) in tracer studies to track metabolic incorporation. For pesticidal activity, perform RNA-seq on treated fungal cultures to identify differentially expressed genes (e.g., ergosterol biosynthesis pathway). Combine with proteomics (LC-MS/MS) to detect protein adducts formed via covalent binding. Inhibitor kinetics (kᵢₙₕᵢ and Kᵢ) can be determined using progress curve analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。